REACTION_CXSMILES
|
[NH3:1].[Br:2][C:3]1[N:4]=[C:5](Br)[C:6]2[N:7]([N:9]=[C:10]([C:12]3[O:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[CH:8]=1>O1CCOCC1>[Br:2][C:3]1[N:4]=[C:5]([NH2:1])[C:6]2[N:7]([N:9]=[C:10]([C:12]3[O:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(C=2N(C1)N=C(N2)C=2OC=CC2)Br
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 2 days during which time the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling in for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration, diethyl ether (200 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the resulted yellow slurry was stirred at room temperature for overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
6-Bromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazin-8-ylamine was then collected
|
Type
|
CUSTOM
|
Details
|
- dried (15 g, 99% yield)
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
BrC=1N=C(C=2N(C1)N=C(N2)C=2OC=CC2)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |